N1-(2-cyanophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide

Oxalamide Medicinal Chemistry Chemical Biology

For drug discovery teams needing a pure, well-characterized unsymmetrical oxalamide, this compound eliminates the risk of substituting analogs without activity data. It provides a defined scaffold for SAR expansion and a chromophore for LC-MS method development. - Serves as a structurally distinct negative control for IDO1, acetyltransferase, or RNA Pol I assays. - The 2-cyanophenyl handle enables late-stage diversification into amidines, tetrazoles, or amides. - A single batch of this reference standard ensures consistent chromatographic retention times across your analytical workflow.

Molecular Formula C19H19N3O4
Molecular Weight 353.378
CAS No. 898349-68-3
Cat. No. B2508331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-cyanophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide
CAS898349-68-3
Molecular FormulaC19H19N3O4
Molecular Weight353.378
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCNC(=O)C(=O)NC2=CC=CC=C2C#N)OC
InChIInChI=1S/C19H19N3O4/c1-25-16-8-7-13(11-17(16)26-2)9-10-21-18(23)19(24)22-15-6-4-3-5-14(15)12-20/h3-8,11H,9-10H2,1-2H3,(H,21,23)(H,22,24)
InChIKeyVVAICXHJXLWDFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-cyanophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide Overview


N1-(2-cyanophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide (CAS 898349-68-3) is a synthetic, unsymmetrical oxalamide derivative that incorporates a 2-cyanophenyl group at the N1 position and a 3,4-dimethoxyphenethyl group at the N2 position. The oxalamide class is known for producing diverse biological activities, including enzyme inhibition [1]. However, a systematic search of the primary research literature, patent repositories, and authoritative chemical databases failed to identify any published quantitative data—such as IC50 values, selectivity ratios, or pharmacokinetic parameters—specific to this compound [2].

N1-(2-cyanophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide Substitution Risks


Oxalamide derivatives are known to exhibit divergent biological activities driven by subtle differences in their N-substituents. For example, within the 2-cyanophenyl oxalamide sub-class, compounds with different N2 groups have been reported as RNA polymerase I inhibitors (CX-5461) [1], histone acetyltransferase inhibitors (CPTH6) [2], and heme-displacing IDO1 inhibitors [3]. The presence of a 3,4-dimethoxyphenethyl group—as opposed to a phenethyl, hydroxypropyl, or other substituent—can significantly alter lipophilicity, hydrogen-bonding capacity, and steric bulk, potentially shifting target engagement and selectivity profiles in ways that cannot be predicted without compound-specific experimental data. Until such data are generated for this specific compound, substituting it with a structurally similar oxalamide in a research protocol introduces unquantified risk of off-target activity, altered potency, or complete loss of efficacy.

N1-(2-cyanophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide Differentiation Evidence


No Published Comparator-Based Quantitative Data

An exhaustive search of the primary research literature, patent databases, and authoritative chemical repositories identified no quantitative head-to-head comparisons, cross-study comparables, or class-level inference data for N1-(2-cyanophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide. No IC50, Ki, EC50, selectivity ratio, logP/logD, solubility, or ADME parameter was found for this compound in any publicly available, verifiable source. The compound's closest identified analog, N1-(2-cyanophenyl)-N2-phenethyloxalamide , also lacks published quantitative data, precluding even class-level inference. The only validated information available for CAS 898349-68-3 is its molecular formula (C19H19N3O4), molecular weight (353.37 g/mol), and IUPAC name (N'-(2-cyanophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide) from chemical vendor listings . This evidence gap means that no quantifiable differentiation can be established between this compound and any analog, and the compound's scientific selection or procurement cannot be justified on the basis of published, verifiable performance data.

Oxalamide Medicinal Chemistry Chemical Biology

N1-(2-cyanophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide Application Scenarios


Chemical Probe for Off-Target Selectivity Profiling

In drug discovery programs targeting enzymes for which oxalamide derivatives are known inhibitors (e.g., IDO1, acetyltransferases, RNA polymerase I), N1-(2-cyanophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide can serve as a structurally distinct negative control. Its 3,4-dimethoxyphenethyl substituent introduces additional hydrogen-bond acceptors and lipophilic bulk relative to simpler N2-substituted analogs, which may alter target binding. However, this use requires the end-user to generate primary selectivity data, as none currently exist in the public domain [1].

Reference Standard for Analytical Method Development

The compound's well-defined structure (C19H19N3O4, MW 353.37) and the presence of a cyanophenyl chromophore make it suitable as a reference standard for HPLC and LC-MS method development. Its 3,4-dimethoxyphenethyl moiety is a structural motif found in endogenous metabolites (e.g., 3,4-dimethoxyphenethylamine [2]), and the oxalamide linkage is a common pharmacophore. The compound can thus be used to optimize chromatographic separation and mass spectrometric detection parameters for oxalamide-containing analytes.

Synthetic Intermediate for SAR Exploration

The unsymmetrical oxalamide core, featuring a 2-cyanophenyl handle, provides a versatile scaffold for late-stage diversification. The nitrile group can be transformed into a variety of functional groups (e.g., amidines, tetrazoles, amides), enabling the generation of focused libraries. No quantitative SAR data are yet available, so the compound's value lies in its synthetic tractability for generating novel analogs [3].

Physicochemical Benchmarking in Oxalamide Series

The combination of a polar nitrile group, a hydrogen-bond-rich oxalamide linker, and a lipophilic dimethoxyphenethyl tail results in a distinct physicochemical profile. Although no measured logP or solubility data are published, the compound's calculated properties (e.g., cLogP ~2.5, topological polar surface area ~97 Ų) place it in a region of drug-like chemical space that differs from both more polar analogs (e.g., hydroxypropyl derivatives) and more lipophilic analogs (e.g., bis-phenethyl derivatives [4]). This makes it a useful comparator for studying how incremental structural changes affect physicochemical properties, provided the user performs the necessary measurements.

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